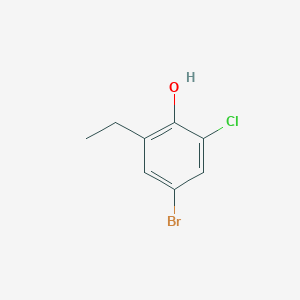

4-Bromo-2-chloro-6-ethylphenol

Description

Contextualization of Halogenated Phenols in Chemical Synthesis and Research

Halogenated phenols are aromatic organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which is also substituted with one or more halogen atoms. These compounds are of significant interest in both chemical synthesis and various fields of research. The presence of halogens (fluorine, chlorine, bromine, and iodine) and their specific placement on the phenol (B47542) ring can dramatically influence the compound's physical, chemical, and biological properties.

In chemical synthesis, halogenated phenols are valuable intermediates. The halogen atoms can serve as reactive sites for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of more complex molecules. For instance, the bromine atom in a bromophenol can be readily displaced or used in reactions like the Suzuki or Sonogashira couplings to form new carbon-carbon bonds. This versatility makes halogenated phenols key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. nist.gov

From a research perspective, halogenated phenols are studied for their potential biological activities. The lipophilicity, or the ability to dissolve in fats and lipids, of phenolic compounds can be modulated by halogenation, which in turn can affect their ability to cross biological membranes and interact with molecular targets such as enzymes and receptors. This has led to investigations of halogenated phenols for their antimicrobial, antifungal, and other therapeutic properties. Furthermore, the study of their behavior in the environment, including their biodegradation and potential as pollutants, is an active area of research. nih.govresearchgate.net The chromatographic behavior of substituted phenols, including halogenated ones, is also a subject of study to develop methods for their separation and analysis. le.ac.uk

Rationale for Investigating 4-Bromo-2-chloro-6-ethylphenol

The specific investigation of this compound is driven by several key factors stemming from its unique molecular structure. The presence of three different substituents on the phenol ring—a bromine atom, a chlorine atom, and an ethyl group—in specific positions imparts a distinct set of properties that make it a compound of interest.

The rationale for its investigation can be broken down as follows:

Intermediate for Agrochemicals: Halogenated phenols are valuable intermediates in the production of insecticidal and acaricidal active substances. google.com The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel and effective crop protection agents.

Exploring Biological Activity: The combination of bromine, chlorine, and an ethyl group suggests the potential for specific biological activities. The halogen atoms can enhance antimicrobial properties, while the ethyl group can influence its lipophilicity and interaction with biological targets. Research into this compound could reveal novel therapeutic or biocidal applications.

Comparative Studies: Investigating this compound allows for comparative studies with other halogenated phenols. By comparing its properties and reactivity to its isomers or analogues with different alkyl groups (e.g., methyl), researchers can gain deeper insights into structure-activity relationships.

Overview of Key Research Domains Pertaining to this compound

While specific, in-depth research focused exclusively on this compound is limited, its structural features place it within several key research domains that are actively explored for other halogenated phenols. These domains represent the likely areas where this compound would be investigated:

Synthetic Chemistry: The primary research domain for this compound is likely as a building block in organic synthesis. Research would focus on developing efficient methods for its preparation and exploring its utility in creating more complex molecules, particularly for the agrochemical and pharmaceutical industries. google.com

Medicinal Chemistry and Drug Discovery: Given the known biological activities of many halogenated phenols, this compound would be a candidate for screening in various biological assays. Research could explore its potential as an antimicrobial, antifungal, or enzyme-inhibiting agent.

Materials Science: Phenolic compounds are precursors to polymers and other materials. The specific substitution on this compound could be exploited to create polymers with unique thermal or flame-retardant properties.

Environmental Science: The environmental fate and impact of halogenated organic compounds are of significant concern. Research in this area would investigate the biodegradability of this compound and its potential persistence or transformation in the environment. nih.gov

Below is a data table summarizing the known properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.5 g/mol |

| Purity | Min. 95% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINXHZZZNUPVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729892 | |

| Record name | 4-Bromo-2-chloro-6-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63770-16-1 | |

| Record name | 4-Bromo-2-chloro-6-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Chloro 6 Ethylphenol

Historical Evolution of Synthetic Approaches to Substituted Phenols

The synthesis of substituted phenols has a rich history, deeply rooted in the fundamental principles of electrophilic aromatic substitution. Early methods predominantly relied on the direct functionalization of phenol (B47542) and its simple derivatives. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation were the cornerstones of phenol chemistry. These reactions are guided by the powerful activating and ortho, para-directing nature of the hydroxyl group.

Historically, the synthesis of a trisubstituted phenol like 4-Bromo-2-chloro-6-ethylphenol would have been approached through a stepwise functionalization of a simpler phenol precursor. For instance, the chlorination and bromination of phenol are well-established processes. However, controlling the regioselectivity to achieve a specific substitution pattern in a polysubstituted product often posed a significant challenge, frequently leading to mixtures of isomers that required tedious separation.

Classic alkylation methods, such as the Friedel-Crafts reaction, were also employed to introduce alkyl groups onto the phenolic ring. However, these reactions are often beset by issues of polyalkylation and carbocation rearrangements, further complicating the synthesis of specific isomers. Over the years, advancements in understanding reaction mechanisms and the development of more selective reagents and catalysts have allowed for greater control over these classical transformations.

Contemporary Strategies for the Synthesis of this compound

Modern synthetic chemistry offers a more sophisticated toolkit for the construction of highly substituted phenols with precise control over the substitution pattern. A plausible and efficient pathway to this compound likely involves a multi-step sequence, beginning with a strategically chosen precursor. A key intermediate in this synthesis is 2-chloro-6-ethylphenol (B1619055).

Electrophilic Aromatic Substitution for Halogenation and Alkylation

Alkylation: The synthesis of the precursor, 2-chloro-6-ethylphenol, can be envisioned through the selective ortho-ethylation of 2-chlorophenol (B165306). The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings, can be adapted for this purpose. The reaction involves treating 2-chlorophenol with an ethylating agent, such as ethyl halide or ethylene (B1197577), in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid catalyst. mt.comrsc.org The hydroxyl group of the phenol directs the incoming ethyl group to the ortho and para positions. Since the para position is sterically less hindered, achieving high selectivity for the ortho position can be challenging. However, by carefully selecting the catalyst and reaction conditions, the formation of the desired 2-chloro-6-ethylphenol can be favored. The use of bulky catalysts can enhance ortho-selectivity due to steric hindrance.

Halogenation: Once 2-chloro-6-ethylphenol is obtained, the subsequent step is the regioselective bromination at the C4 position. The hydroxyl group is a strongly activating, ortho, para-directing group. The existing chloro and ethyl substituents at the C2 and C6 positions, respectively, sterically hinder the adjacent ortho positions, thereby directing the incoming electrophile (bromine) to the vacant para position (C4).

The bromination can be carried out using molecular bromine (Br₂) in a suitable solvent, often in the presence of a mild catalyst. To avoid over-bromination and to enhance regioselectivity, milder brominating agents such as N-bromosuccinimide (NBS) can be employed. The reaction conditions, including temperature and solvent, are critical in controlling the outcome of the reaction.

A general representation of this two-step approach is outlined below:

Step 1: Synthesis of 2-chloro-6-ethylphenol

Step 2: Bromination of 2-chloro-6-ethylphenol

| Reactant | Reagent | Product | Reaction Type |

| 2-Chlorophenol | Ethylene/Lewis Acid | 2-Chloro-6-ethylphenol | Friedel-Crafts Alkylation |

| 2-Chloro-6-ethylphenol | Br₂ or NBS | This compound | Electrophilic Bromination |

This table outlines the key transformations in the proposed synthetic route.

Multi-Step Conversions Utilizing Precursor Molecules

An alternative to the direct alkylation of 2-chlorophenol involves starting with a precursor that already contains the desired ethyl group. For instance, the synthesis could commence with 2-ethylphenol, which can be prepared by the ortho-alkylation of phenol with ethylene or ethanol (B145695) in the presence of a suitable catalyst like aluminum phenolate (B1203915). merckmillipore.com

The subsequent steps would then involve the selective chlorination and bromination of 2-ethylphenol. The hydroxyl and ethyl groups are both ortho, para-directing. Directing the chlorine to the C6 position and the bromine to the C4 position would require careful control of the reaction conditions and potentially the use of protecting groups to modulate the directing effects of the substituents. The order of halogenation would be crucial in determining the final substitution pattern.

Regioselective Synthesis via Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles.

In the context of synthesizing this compound, a DoM strategy could potentially be employed for the selective introduction of the ethyl group. For example, the hydroxyl group of 2-chlorophenol could be protected with a suitable DMG. This protected phenol would then be treated with an organolithium reagent to effect lithiation at the C6 position, followed by quenching with an ethylating agent like ethyl iodide. Subsequent deprotection of the hydroxyl group and bromination at the C4 position would yield the final product.

While a powerful tool, the application of DoM to this specific synthesis would require careful selection of the directing group and optimization of the reaction conditions to ensure high regioselectivity and yield.

Catalytic Methods in the Formation of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. While the direct synthesis of this compound might not be a single catalytic step, catalysts play a crucial role in the synthesis of its precursors.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the construction of substituted aromatic compounds. These reactions could be employed to build the 2-chloro-6-ethylphenol precursor from simpler starting materials.

For example, a suitably functionalized chlorobenzene (B131634) derivative could be coupled with an organoboron or organotin reagent containing the ethyl group via a Suzuki or Stille coupling, respectively. Alternatively, a precursor with a different leaving group could be used. These methods offer a high degree of control over the substitution pattern and are often tolerant of a wide range of functional groups.

The following table provides a hypothetical example of a transition metal-catalyzed approach to a precursor:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1,3-Dichloro-2-hydroxybenzene | Ethylboronic acid | Pd(PPh₃)₄ | 2-Chloro-6-ethylphenol | Suzuki Coupling |

This table illustrates a potential application of a Suzuki coupling reaction for the synthesis of the key precursor.

Stereoselective Approaches in Related Asymmetric Synthesis

While the direct asymmetric synthesis of this compound is not extensively documented, the field of organic chemistry provides several powerful strategies for achieving stereocontrol in structurally related molecules. These methodologies are crucial for producing chiral molecules, which are often essential in pharmaceutical and materials science. Key approaches include biocatalysis and organocatalysis, which can create stereogenic centers with high fidelity.

Biocatalytic Halogenation: A significant advancement in stereoselective synthesis involves the use of enzymes. Flavin-dependent halogenases (FDHs), for instance, are enzymes that naturally catalyze the highly site-selective chlorination and bromination of aromatic compounds. nih.govresearchgate.net Through protein engineering, these enzymes have been modified to perform enantioselective reactions, such as atroposelective halogenation, where the chirality arises from restricted rotation around a single bond. nih.gov Such enzymatic methods offer mild reaction conditions and the potential for exceptional selectivity, representing a sophisticated approach to generating chiral halogenated phenols. nih.govresearchgate.netnih.gov

Engineered Dehydrogenases for Atroposelective Synthesis: Another biocatalytic strategy employs engineered alcohol dehydrogenases (ADHs) for the synthesis of axially chiral biaryl phenols. acs.org This method uses a dynamic kinetic resolution process to convert a racemic mixture into a single enantiomer of the product with high yield and stereoselectivity. acs.org This approach is particularly relevant for creating complex chiral structures where a phenol moiety is a key component.

Organocatalytic Asymmetric Halogenation: Beyond biocatalysis, small organic molecules, or organocatalysts, can be used to induce enantioselectivity. nih.gov Chiral amine catalysts, for example, have been successfully employed in the enantioselective halogenation of aldehydes and the decarboxylative chlorination of β-keto acids. nih.govsciencedaily.com These catalysts create a chiral environment around the substrate, directing the attack of the halogenating agent to one face of the molecule, thus producing one enantiomer in excess. This principle of using chiral catalysts to control stereochemistry is a cornerstone of modern asymmetric synthesis. nih.gov

Table 1: Overview of Stereoselective Synthesis Approaches for Related Phenolic Compounds

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for minimizing environmental impact and improving process efficiency. paperpublications.orgmgesjournals.com Key areas of focus include the use of safer solvents and the optimization of reactions to maximize the incorporation of reactant atoms into the final product.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional electrophilic halogenation of phenols often utilizes non-polar organic solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃). mlsu.ac.inyoutube.com While these solvents can help control the reaction to favor mono-halogenation, they are often toxic and volatile. youtube.comstackexchange.com

A greener alternative is the use of aqueous media. The halogenation of phenol with bromine water is a well-known reaction that proceeds rapidly without a catalyst. byjus.comyoutube.comblogspot.com The high polarity of water facilitates the ionization of both the phenol to the more reactive phenoxide ion and the bromine molecule, leading to a highly accelerated reaction. stackexchange.comyoutube.com However, this heightened reactivity in water often results in the formation of poly-substituted products, such as 2,4,6-tribromophenol. mlsu.ac.inbyjus.comyoutube.com

Modern approaches seek to combine environmental benefits with high selectivity. For example, some oxidative polymerization reactions of phenol have been successfully carried out in water, demonstrating its potential as a green solvent for phenol transformations. tandfonline.comtandfonline.com Furthermore, solvent-free reaction conditions, often assisted by microwave irradiation, represent another important green chemistry strategy, which can reduce waste, shorten reaction times, and simplify workup procedures. organic-chemistry.org

Table 2: Comparison of Solvents in the Bromination of Phenol

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu Traditional electrophilic aromatic substitution (EAS) reactions, such as halogenation, often have suboptimal atom economy. byjus.comwikipedia.org

For example, in the bromination of a phenol (ArOH) with molecular bromine (Br₂), the reaction produces the desired brominated phenol (ArBr) but also generates hydrogen bromide (HBr) as a byproduct.

ArOH + Br₂ → ArBr + HBr

In this stoichiometry, at least 50% of the bromine atoms from the Br₂ reagent are lost in the HBr byproduct, leading to poor atom economy. Similar issues exist for chlorination with Cl₂.

To improve reaction efficiency, modern synthetic methods focus on alternative routes. One highly efficient and green protocol involves the ipso-hydroxylation of arylboronic acids, which can be performed in tandem with halogenation. rsc.org For instance, an arylboronic acid can be converted directly into a bromophenol in a one-pot reaction using environmentally friendly reagents like hydrogen peroxide and sodium bromide under mild conditions. rsc.orgrsc.org These methods avoid the use of molecular halogens and can offer significantly higher reaction efficiency and atom economy, representing a substantial improvement over classical EAS approaches. rsc.orgrsc.orgresearchgate.net The optimization of industrial processes, such as the cumene (B47948) process for phenol production, continually seeks to improve energy consumption and reduce byproducts, reflecting a broader trend toward more sustainable chemical manufacturing. aiche.orgmdpi.com

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 6 Ethylphenol Transformations

Electrophilic and Nucleophilic Substitution Reactions Involving 4-Bromo-2-chloro-6-ethylphenol

The hydroxyl group of this compound is acidic, readily undergoing deprotonation in the presence of a base to form a phenoxide ion. This phenoxide is a potent nucleophile, facilitating reactions such as etherification and esterification.

Williamson Ether Synthesis: The phenoxide, generated by treatment with a base like sodium hydroxide (B78521) or sodium hydride, can react with alkyl halides to form ethers. The reaction proceeds via an SN2 mechanism. Due to the steric hindrance from the adjacent ethyl group at the C6 position, the efficiency of this reaction may be influenced by the size of the incoming alkyl halide.

Esterification: The phenolic hydroxyl group can be acylated to form esters. This is commonly achieved by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534). For instance, reacting this compound with acetyl chloride would yield 4-bromo-2-chloro-6-ethylphenyl acetate. This transformation is often used as a method to protect the hydroxyl group during subsequent reactions. A study on the related compound 2-bromo-4-chlorophenol (B154644) demonstrated its conversion to an ester by reacting it with 2-bromobutanoyl bromide in the presence of pyridine. nih.gov

| Reaction Type | Reagents | Base | Typical Conditions | Product Type |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | THF, 0 °C to RT | Aryl Ether |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | DCM, 0 °C to RT | Aryl Ester |

Note: This table represents typical conditions for reactions on substituted phenols. Specific experimental data for this compound was not available in the surveyed literature.

Electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ethyl group is a weak activator, also directing ortho and para. Conversely, the bromine and chlorine atoms are deactivating groups but are also ortho and para directors due to resonance stabilization of the intermediates. youtube.com

In this molecule, the positions relative to the powerful hydroxyl directing group are key:

C2: Occupied by Chlorine (ortho)

C4: Occupied by Bromine (para)

C6: Occupied by Ethyl (ortho)

The available positions for substitution are C3 and C5.

Position C3: This position is ortho to the bromine and meta to the hydroxyl, chlorine, and ethyl groups.

Position C5: This position is ortho to the bromine and para to the chlorine. Critically, it is also ortho to the ethyl group and meta to the hydroxyl group.

Considering the combined effects, the hydroxyl group's influence is dominant. However, all its ortho and para positions are already substituted. The secondary directing effects of the other groups must be considered. The halogens direct to the remaining open positions, but their deactivating nature slows the reaction. The activating ethyl group directs to position 5. Therefore, electrophilic substitution is predicted to be challenging but would likely occur at the C5 position, which is activated by the ethyl group and less sterically hindered than the C3 position (situated between two halogens).

Cross-Coupling Reactions Utilizing Halogenated Sites of this compound

The presence of two different halogen atoms on the aromatic ring allows for selective palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the key oxidative addition step of these catalytic cycles generally follows the order: I > Br > Cl. wikipedia.org This difference in reactivity enables chemoselective functionalization, with the C-Br bond reacting preferentially over the more stable C-Cl bond. acs.org

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. mdpi.com For this compound, a Suzuki coupling is expected to proceed selectively at the C4 position (C-Br bond). By choosing appropriate reaction conditions (catalyst, ligand, base, and solvent), the bromine can be selectively replaced with an aryl, heteroaryl, or vinyl group, leaving the chlorine atom intact for potential subsequent transformations.

Research on the closely related substrate 2-bromo-4-chlorophenol (after esterification of the hydroxyl group) showed a successful and selective Suzuki-Miyaura coupling with various phenylboronic acids at the C-Br position. nih.gov The reaction utilized a Pd(PPh₃)₄ catalyst and a Na₂CO₃ base in a solvent mixture of toluene, ethanol (B145695), and water.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Aryl-2-chloro-6-ethylphenol |

Note: This table outlines plausible conditions for selective Suzuki-Miyaura coupling based on established reactivity principles and studies on similar bromo-chloro-substituted aromatics. nih.gov Specific experimental data for this compound was not available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nl Similar to the Suzuki coupling, this reaction can be performed selectively on this compound. The greater reactivity of the C-Br bond allows for the selective introduction of a primary or secondary amine at the C4 position.

The choice of catalyst, particularly the phosphine (B1218219) ligand, is crucial for achieving high yields. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) are commonly employed for reactions involving less reactive aryl chlorides, but these conditions are also effective for aryl bromides. tcichemicals.comorganic-chemistry.org By controlling stoichiometry and reaction time, selective amination at the bromine site can be achieved.

| Substrate | Amine (HNR¹R²) | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 4-(R¹R²N)-2-chloro-6-ethylphenol |

Note: This table presents a representative catalytic system for selective Buchwald-Hartwig amination. Catalyst and ligand choice can be optimized depending on the specific amine coupling partner. tcichemicals.comlibretexts.org

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The established reactivity difference between C-Br and C-Cl bonds is also exploited in this reaction, allowing for the selective alkynylation of this compound at the C4 position. youtube.com

Standard conditions involve a catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) iodide co-catalyst in a solvent such as triethylamine or THF. youtube.com These conditions would facilitate the coupling of a terminal alkyne to the C4 position, yielding a 4-alkynyl-2-chloro-6-ethylphenol while preserving the C-Cl bond for further synthetic elaboration.

| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Expected Product |

|---|---|---|---|---|

| This compound | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 4-(Alkynyl)-2-chloro-6-ethylphenol |

Note: The conditions shown are typical for Sonogashira couplings. Modern protocols sometimes use copper-free conditions or different ligand systems to improve reaction scope and efficiency. digitellinc.com

Oxidation and Reduction Pathways of this compound

The reactivity of this compound is characterized by the interplay of its constituent functional groups: the hydroxyl group, the aromatic ring, and the halogen substituents. These features allow for a range of oxidative and reductive transformations, leading to a variety of products.

Phenol (B47542) Oxidation Mechanisms

The oxidation of phenols can proceed through several mechanisms, largely dependent on the oxidant and reaction conditions. For a substituted phenol like this compound, the primary oxidation pathways involve the formation of a phenoxyl radical as a key intermediate.

One-electron oxidation of the phenolic hydroxyl group results in a resonance-stabilized phenoxyl radical. The substituents on the aromatic ring, including the bromo, chloro, and ethyl groups, influence the stability and subsequent reaction pathways of this radical. The presence of bulky substituents at the ortho positions (chloro and ethyl groups) can sterically hinder intermolecular reactions.

Common oxidation mechanisms for substituted phenols include:

Enzymatic Oxidation: Enzymes such as peroxidases and laccases can catalyze the oxidation of phenols. nih.gov These enzymes typically utilize a metallic cofactor to facilitate the one-electron oxidation of the phenol to its corresponding phenoxyl radical. researchgate.net For halogenated phenols, enzymatic oxidation can lead to the formation of oligomers and polymers through radical coupling. nih.gov Horseradish peroxidase (HRP), for instance, uses hydrogen peroxide to oxidize phenolic compounds into radicals that can then polymerize. nih.gov In the case of pentahalogenated phenols, UV-activated HRP has been shown to be effective in their transformation. nih.gov

Chemical Oxidation: Strong oxidizing agents can also be employed to oxidize phenols. The oxidation of phenols can yield quinones. libretexts.org For this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone, although the substitution pattern might direct the reaction towards other products. The reaction with a cupric-superoxo complex, for example, has been shown to proceed via a rate-limiting hydrogen atom transfer (HAT) from the phenol. figshare.com

The initial products of phenol oxidation, the phenoxyl radicals, can undergo several subsequent reactions, including:

Radical Coupling: Two phenoxyl radicals can couple to form C-C or C-O bonds, leading to the formation of dimers and higher oligomers.

Further Oxidation: The phenoxyl radical can be further oxidized to a phenoxonium cation, which is a highly reactive electrophile.

Disproportionation: In some cases, phenoxyl radicals can disproportionate to yield the parent phenol and a quinone-like product.

The specific products formed from the oxidation of this compound would depend on the specific oxidizing agent and reaction conditions employed.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a significant transformation pathway for halogenated phenols, leading to the removal of halogen substituents and their replacement with hydrogen atoms. This process is of interest for both synthetic applications and environmental remediation. For a mixed-halogenated compound like this compound, selective dehalogenation can be a challenge.

Several strategies can be employed for the reductive dehalogenation of halogenated phenols:

Catalytic Hydrogenation: This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org It is a widely used method for the removal of aryl halides. Generally, the reactivity of aryl halides towards reductive dehalogenation follows the order I > Br > Cl. mdpi.com This suggests that in this compound, the bromo substituent would likely be removed preferentially over the chloro substituent under controlled conditions. This selectivity allows for the use of bromo and chloro groups as blocking groups in organic synthesis. researchwithrutgers.com

Microbial Reductive Dehalogenation: Certain anaerobic microorganisms are capable of using halogenated aromatic compounds as electron acceptors in a process known as dehalorespiration. nih.gov Studies on brominated phenols have shown that they can be reductively debrominated by microbial consortia under methanogenic and sulfidogenic conditions. nih.govnih.gov The initial step is the reductive dehalogenation to produce phenol, which can be further degraded. nih.gov The rate of dehalogenation can be influenced by the position and number of halogen substituents.

Chemical Reductants: Metals like zinc in the presence of a proton source can be used for the reductive dehalogenation of aryl halides. semanticscholar.org Copper-catalyzed hydrodehalogenation has also been investigated for brominated aromatic pollutants. mdpi.com

Below is a table summarizing various reductive dehalogenation strategies applicable to halogenated phenols.

| Reductive Dehalogenation Strategy | Typical Reagents/Conditions | Substrate Examples | Key Findings & Selectivity |

| Catalytic Hydrogenation | Pd/C, H₂ | Aryl bromides and chlorides | Bromides are generally reduced more readily than chlorides. Can be selective in the presence of other functional groups. organic-chemistry.org |

| Microbial Dehalogenation | Anaerobic microbial consortia (e.g., from marine sponges or sediments) | 2,4,6-tribromophenol, monochlorinated phenols | Effective for brominated phenols under methanogenic and sulfidogenic conditions. Monochlorinated phenols may be more resistant. nih.gov |

| Copper-Catalyzed Hydrodehalogenation | Devarda's alloy (Al-Cu-Zn) or Cu-based catalysts with NaBH₄ | Polybrominated phenols (e.g., Bromoxynil) | Effective for hydrodebromination of polybrominated phenols in aqueous solutions. mdpi.com |

| Zinc-Mediated Reduction | Zn dust, NH₄Cl (aq) | Aryl halides | A general method for the reduction of aryl halides. semanticscholar.org |

Cyclization and Rearrangement Reactions Involving this compound Derivatives

While direct cyclization of this compound is not commonly reported, its derivatives can undergo various cyclization and rearrangement reactions. These transformations are often driven by the formation of more stable products and can be initiated by heat, light, or chemical reagents.

One of the most well-known rearrangement reactions for phenol derivatives is the Claisen rearrangement . wikipedia.org This reaction involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl aryl ether. For a derivative of this compound, such as its allyl ether, heating would be expected to initiate a Claisen rearrangement. The allyl group would migrate from the oxygen atom to an ortho position on the aromatic ring. Since both ortho positions are substituted in this compound (with chloro and ethyl groups), the rearrangement would likely proceed to the para position, if it were unsubstituted, followed by a Cope rearrangement if the para position is also blocked. However, in this specific molecule, the para position is occupied by a bromo group. If the ortho positions are blocked, the allyl group can migrate to the para position. organic-chemistry.org The reaction proceeds through a concerted, pericyclic transition state. libretexts.org

Another type of rearrangement applicable to phenol derivatives is the dienone-phenol rearrangement . This acid-catalyzed reaction involves the transformation of a 4,4-disubstituted cyclohexadienone to a 3,4-disubstituted phenol through the migration of one of the alkyl groups. pw.live While not a direct reaction of this compound itself, this type of rearrangement is relevant to the chemistry of its potential oxidized or derivatized forms.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Reaction Kinetics:

The rates of both oxidation and reduction reactions of this compound would be influenced by several factors, including the nature of the reagents, temperature, pH, and solvent.

Oxidation Kinetics: The kinetics of phenol oxidation often follow pseudo-first-order kinetics, especially in photocatalytic degradation processes. mdpi.com For enzymatic oxidation, the kinetics can be described by the Michaelis-Menten model, with the rate depending on the substrate concentration and the enzyme's catalytic efficiency. The pH of the medium can significantly affect the rate of oxidation of phenols by enzymes like horseradish peroxidase. nih.gov

Reductive Dehalogenation Kinetics: The rate of reductive dehalogenation is highly dependent on the method used. In catalytic hydrogenation, the reaction rate is influenced by the catalyst activity, hydrogen pressure, and temperature. For microbial dehalogenation, the rate is often slower and depends on the metabolic activity of the microorganisms. The nature of the halogen also plays a crucial role, with C-Br bonds generally being cleaved faster than C-Cl bonds. researchwithrutgers.com

The following table provides a qualitative comparison of expected reaction rates for different transformations of halogenated phenols.

| Transformation | Influencing Factors | Expected Relative Rate for this compound |

| Enzymatic Oxidation | Enzyme concentration, substrate concentration, pH, temperature | Moderate to high, depending on enzyme specificity. |

| Chemical Oxidation | Oxidant strength, temperature, solvent | Varies widely with the oxidant used. |

| Catalytic Reductive Dehalogenation | Catalyst type and loading, H₂ pressure, temperature | Debromination is expected to be faster than dechlorination. |

| Microbial Reductive Dehalogenation | Microbial consortium, electron donor availability, temperature | Generally slower than chemical methods. Debromination is likely faster than dechlorination. |

Thermodynamic Analyses:

The thermodynamics of the transformations of this compound determine the feasibility and equilibrium position of the reactions.

Oxidation: The oxidation of phenols is generally a thermodynamically favorable process, especially with strong oxidizing agents.

Reductive Dehalogenation: The reductive dehalogenation of aryl halides is also typically an exothermic process. The Gibbs free energy change for these reactions is generally negative, indicating that they are spontaneous under appropriate conditions. Thermodynamic data for the adsorption of phenol on activated carbons, a related process, show negative Gibbs energy changes. nih.gov

While specific enthalpy and entropy values for the reactions of this compound are not available, data for related compounds can provide estimations. For example, the enthalpy of formation for phenol is known, which can be used as a basis for estimating the thermodynamics of its derivatives. anl.gov

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloro 6 Ethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-Bromo-2-chloro-6-ethylphenol, ¹H and ¹³C NMR spectra offer direct evidence of the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is predicted to show distinct signals for the phenolic hydroxyl proton, the two aromatic protons, and the protons of the ethyl group. The aromatic protons are expected to appear as two singlets due to the lack of adjacent protons for typical ortho, meta, or para coupling. The ethyl group would present a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The hydroxyl proton's chemical shift can be variable and its signal may be broad, depending on the solvent, concentration, and temperature. docbrown.infomdpi.com

The proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (bromine, chlorine, oxygen) and their position on the aromatic ring. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 5.0 - 6.0 | Singlet (broad) |

| Ar-H (position 3) | ~7.3 | Singlet |

| Ar-H (position 5) | ~7.1 | Singlet |

| -CH₂CH₃ | ~2.7 | Quartet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~150 |

| C2 (-Cl) | ~125 |

| C3 (-H) | ~130 |

| C4 (-Br) | ~115 |

| C5 (-H) | ~128 |

| C6 (-CH₂CH₃) | ~135 |

| -CH₂CH₃ | ~23 |

While 1D NMR provides foundational information, multi-dimensional NMR techniques are indispensable for unambiguously assigning signals and confirming the molecule's connectivity. berkeley.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the ¹H signals for the aromatic protons and the ethyl group protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations for this compound would include:

Correlations from the methylene protons of the ethyl group to the aromatic carbons C1, C2, and C6.

Correlations from the aromatic proton at C3 to carbons C1, C2, C4, and C5.

Correlations from the aromatic proton at C5 to carbons C1, C3, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. For a small molecule like this, NOESY would show correlations between protons that are close in space, such as between the ethyl group protons and the aromatic proton at position 5, confirming the substituent's orientation.

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of materials in their solid form. It is particularly valuable for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:

Identify the presence of different polymorphs by observing distinct sets of chemical shifts for each crystalline form.

Characterize the nature of intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through-space correlations.

Probe the local symmetry and packing arrangements within the crystal lattice. While experimental data for this specific compound is not readily available, studies on other substituted phenols demonstrate the utility of ssNMR in distinguishing between different crystal packing arrangements and hydrogen-bonding networks. researchgate.net

Single Crystal X-Ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly documented, analysis of similar substituted phenols allows for well-founded predictions. amanote.com The structure would be defined by:

Molecular Conformation: The planarity of the benzene (B151609) ring would be maintained, with the substituents causing minor distortions. The orientation of the hydroxyl group and the conformation of the ethyl group would be key features. The hydroxyl hydrogen is expected to lie in or near the plane of the aromatic ring.

Intermolecular Interactions: Hydrogen bonding is expected to be a dominant interaction, with the phenolic hydroxyl group acting as a hydrogen bond donor to the oxygen atom of a neighboring molecule, likely forming chains or dimers. Additionally, weaker interactions such as halogen bonds (Br···Cl, Br···O, or Cl···O), π-π stacking between aromatic rings, and C-H···π interactions could play a significant role in stabilizing the crystal structure. mdpi.com

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula.

For this compound (C₈H₈BrClO), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its identity. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak and its fragments, which is a powerful diagnostic tool.

The fragmentation pathways under electron ionization (EI) can be predicted based on the structure:

Loss of a methyl radical: A primary fragmentation step is often the cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable benzylic cation.

Loss of ethene (Benzylic rearrangement): A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄) from the molecular ion.

Loss of CO: Phenolic compounds frequently undergo fragmentation by losing a molecule of carbon monoxide (CO) from the ring structure.

Sequential loss of halogens: The loss of bromine (•Br) or chlorine (•Cl) radicals can also occur.

Predicted HRMS Fragmentation Data for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₈H₈BrClO]⁺ | Molecular Ion | 233.9474 |

| [C₇H₅BrClO]⁺ | Loss of •CH₃ | 218.9241 |

| [C₆H₅BrClO]⁺ | Loss of C₂H₄ | 205.9212 |

| [C₇H₈ClO]⁺ | Loss of •Br | 155.0264 |

Elucidation of Reaction Intermediates and Products

The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a substituted phenol (B47542) precursor, such as 2-ethylphenol. The reaction pathway and the formation of intermediates are governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the ethyl (-CH2CH3) group is a weakly activating ortho-, para-director.

A plausible synthetic route involves the sequential halogenation of 2-ethylphenol. Due to the strong directing influence of the hydroxyl group, the initial substitution is highly likely to occur at the para position, which is sterically less hindered than the ortho positions. For instance, chlorination of 2-ethylphenol would yield 4-chloro-2-ethylphenol and 6-chloro-2-ethylphenol as primary intermediates.

Subsequent bromination of an intermediate like 2-chloro-6-ethylphenol (B1619055) would lead to the target molecule. The hydroxyl group directs the bromine to the vacant para position (position 4). Throughout this process, various reaction intermediates and potential side products can be formed. Careful control of reaction conditions is necessary to maximize the yield of the desired product and minimize the formation of isomers or poly-halogenated phenols. libretexts.orgquora.comquora.com The identification of these intermediates and final products relies heavily on techniques like gas chromatography coupled with mass spectrometry (GC-MS).

Isotopic Pattern Analysis for Elemental Composition Verification

Mass spectrometry is a definitive tool for verifying the elemental composition of this compound, owing to the characteristic isotopic patterns of bromine and chlorine. csbsju.edu

Chlorine Isotopes : Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M to M+2 peak intensity ratio of roughly 3:1 for any fragment containing one chlorine atom. chemguide.co.uk

Bromine Isotopes : Natural bromine has two isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances (approximately 50.7% and 49.3%). This produces M and M+2 peaks of almost equal intensity (a 1:1 ratio) for bromine-containing compounds. csbsju.educhemguide.co.uk

When a molecule, such as this compound, contains one of each halogen, a unique and predictable pattern of molecular ion peaks emerges at M, M+2, and M+4. The relative intensities of these peaks can be calculated based on the probabilities of each isotopic combination. youtube.comneu.edu.tr The expected pattern provides unambiguous confirmation of the presence of one chlorine and one bromine atom in the molecule.

The theoretical relative intensities of the molecular ion peaks for a compound containing one bromine and one chlorine atom are presented in the table below. The pattern is characterized by a base peak at M+2. youtube.com

| Peak | Isotopic Composition | Theoretical Relative Intensity Ratio | Normalized Intensity (%) |

|---|---|---|---|

| M | ³⁵Cl + ⁷⁹Br | 3 | 75% |

| M+2 | (³⁷Cl + ⁷⁹Br) or (³⁵Cl + ⁸¹Br) | 4 | 100% |

| M+4 | ³⁷Cl + ⁸¹Br | 1 | 25% |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis

The key functional groups within the molecule give rise to characteristic vibrational frequencies. The presence of bands corresponding to these groups in the spectra confirms the compound's general structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3200 - 3500 (broad) | msu.edu |

| Aromatic C-H | Stretching | 3000 - 3100 | libretexts.orgvscht.cz |

| Alkyl C-H (Ethyl) | Stretching | 2850 - 2970 | uomustansiriyah.edu.iq |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | vscht.cz |

| Phenolic C-O | Stretching | 1200 - 1260 | msu.edu |

| Aromatic C-Cl | Stretching | 550 - 850 | libretexts.orgorgchemboulder.com |

| Aromatic C-Br | Stretching | 515 - 690 | orgchemboulder.commissouri.edu |

Correlation of Vibrational Modes with Molecular Structure and Symmetry

The vibrational spectrum of a molecule is a direct reflection of its three-dimensional structure and symmetry. For this compound, the presence of four different substituents around the benzene ring results in a molecule with low symmetry, belonging to the C₁ point group. A key consequence of this low symmetry is that all of its fundamental vibrational modes are, in theory, active in both FT-IR and Raman spectroscopy.

This leads to rich and complex spectra, particularly in the "molecular fingerprint" region (below 1400 cm⁻¹), where bending and skeletal vibrations occur. The precise frequencies and intensities of these vibrations are uniquely determined by the masses of the atoms (C, H, O, Cl, Br) and the geometry and strength of the bonds connecting them. The electronic effects of the substituents—the electron-donating hydroxyl and ethyl groups and the electron-withdrawing chloro and bromo groups—also subtly influence the bond strengths and vibrational frequencies of the aromatic ring. Therefore, the combined FT-IR and Raman spectra serve as a unique molecular fingerprint, allowing for unambiguous identification of this compound and its distinction from other isomers.

In-situ Spectroscopic Monitoring of Chemical Reactions

In-situ vibrational spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. By inserting an FT-IR or Raman probe directly into the reaction vessel, spectra can be collected continuously without altering the system. researchgate.net

This technique can be applied to track the synthesis of this compound, for example, in the bromination of 2-chloro-6-ethylphenol. The progress of the reaction could be monitored by observing:

Decrease in Reactant Signals: The intensity of vibrational bands unique to the reactant, such as the C-H out-of-plane bending mode for the hydrogen at the 4-position of the 2-chloro-6-ethylphenol ring, would diminish over time.

Increase in Product Signals: Concurrently, the intensity of bands characteristic of the product would increase. A key indicator would be the appearance and growth of the C-Br stretching vibration in the low-frequency region of the spectrum (typically 515-690 cm⁻¹). orgchemboulder.com

This real-time data allows for the tracking of reactant consumption, product formation, and the potential build-up of any reaction intermediates. Such monitoring provides valuable kinetic information and enables the precise determination of reaction endpoints, leading to improved process control and optimization.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Chloro 6 Ethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies of Ground State Properties.

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study on 4-Bromo-2-chloro-6-ethylphenol would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various ground-state properties could be calculated and would likely be presented in a data table format.

Hypothetical Data Table of DFT-Calculated Ground State Properties: (Note: The following table is illustrative of the type of data that would be generated from a DFT study and is not based on actual research findings for this compound.)

| Property | Hypothetical Value |

| Optimized Ground State Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| Key Bond Lengths (e.g., C-Br, C-Cl, O-H) | [Values in Ångströms] |

| Key Bond Angles (e.g., C-C-O, C-C-Br) | [Values in Degrees] |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction.

FMO theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). An FMO analysis of this compound would reveal how the electron-withdrawing halogen substituents and the electron-donating ethyl group influence the energy and localization of the HOMO and LUMO, thereby directing its reactivity in chemical reactions.

Hypothetical Data Table of FMO Properties: (Note: This table illustrates the kind of data an FMO analysis would provide and is not based on actual calculations for the specified compound.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Energy Gap (ΔE) | [Value] |

A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential Surface (ESP) Mapping.

An ESP map provides a visual representation of the charge distribution on the surface of a molecule. Different colors are used to indicate regions of negative (electron-rich) and positive (electron-poor) electrostatic potential. For this compound, an ESP map would highlight the electronegative oxygen and halogen atoms as regions of negative potential, likely sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be a region of positive potential, indicating its susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects.

MD simulations allow for the study of the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis in Solution and Gas Phase.

The ethyl group in this compound introduces a degree of conformational flexibility. MD simulations could be used to explore the different possible orientations (conformers) of this ethyl group and the hydroxyl proton in both the gas phase and in various solvents. This would help in understanding the energetically preferred conformations and the barriers to rotation.

Interaction Energy Calculations with Solvents and Catalysts.

Understanding how a molecule interacts with its surroundings is crucial. MD simulations can be employed to calculate the interaction energies between this compound and different solvent molecules or potential catalysts. This information is vital for predicting solubility, reaction kinetics, and catalytic mechanisms.

Prediction of Spectroscopic Parameters through Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational approaches can accurately forecast NMR spectra and vibrational frequencies, aiding in the structural elucidation and characterization of the compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, for this compound can be achieved with a high degree of accuracy using computational methods. nih.govuni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei. nih.gov From these tensors, the isotropic shielding values are obtained, and the chemical shifts are then determined by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the choice of the density functional and the basis set. nih.gov For phenolic compounds, hybrid functionals like B3LYP, in combination with a basis set such as 6-311++G(d,p), have been shown to provide reliable results that are in good agreement with experimental data. nih.govnih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the predicted chemical shifts to better mimic experimental conditions. rogue-scholar.org

Below is a hypothetical data table of predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (C-OH) | 150.2 | - |

| C2 (C-Cl) | 125.8 | - |

| C3 (C-H) | 129.5 | 7.35 |

| C4 (C-Br) | 115.4 | - |

| C5 (C-H) | 132.1 | 7.60 |

| C6 (C-CH₂CH₃) | 138.7 | - |

| C7 (-CH₂CH₃) | 22.9 | 2.65 |

| C8 (-CH₂CH₃) | 13.8 | 1.25 |

| O-H | - | 5.80 |

Note: These are illustrative values and would require specific computational runs to be validated.

Theoretical Vibrational Spectra Calculation

The theoretical calculation of vibrational spectra, including infrared (IR) and Raman spectra, for this compound provides a detailed picture of its molecular vibrations. nih.govresearchgate.net These calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies. nih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. nih.gov

The calculated frequencies often have a systematic error due to the harmonic approximation and the limitations of the computational method. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. nih.gov The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms in the molecule. For instance, the characteristic O-H stretching frequency in phenols is highly sensitive to hydrogen bonding. researchgate.net

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) |

| O-H stretch | 3650 | 3504 |

| Aromatic C-H stretch | 3100-3000 | 2976-2880 |

| Aliphatic C-H stretch | 2980-2850 | 2861-2736 |

| C=C aromatic stretch | 1600-1450 | 1536-1392 |

| C-O stretch | 1250 | 1200 |

| C-Cl stretch | 750 | 720 |

| C-Br stretch | 650 | 624 |

Note: A typical scaling factor for B3LYP/6-311++G(d,p) is around 0.96.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is an invaluable tool for investigating the reaction mechanisms of this compound. By mapping out the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, and to calculate the activation energies and reaction rates. acs.orgresearchgate.net

Potential Energy Surface Scans for Reaction Pathways

Potential energy surface (PES) scans are a computational technique used to explore the energy profile of a reaction as a function of one or more geometric parameters, such as bond lengths or dihedral angles. q-chem.comvisualizeorgchem.com For this compound, a PES scan could be used to investigate the mechanism of electrophilic aromatic substitution, a common reaction for phenols. libretexts.orgucalgary.ca

By systematically varying the distance between an incoming electrophile and a carbon atom on the aromatic ring, while optimizing the remaining geometry at each step, a reaction pathway can be mapped out. visualizeorgchem.com This allows for the identification of the transition state structure, which corresponds to the maximum energy point along the reaction coordinate. masterorganicchemistry.com Such scans can reveal the preferred sites of reaction (ortho, meta, or para to the hydroxyl group) and the influence of the existing substituents (bromo, chloro, and ethyl groups) on the regioselectivity of the reaction. masterorganicchemistry.com

Activation Energy and Reaction Rate Constant Calculations

Once the transition state for a reaction of this compound has been located, the activation energy (Ea) can be calculated as the difference in energy between the transition state and the reactants. acs.orgresearchgate.net This is a crucial parameter for understanding the kinetics of the reaction. researchgate.net Computational methods like Transition State Theory (TST) can then be used to estimate the reaction rate constant (k). nih.gov

These calculations can provide a quantitative understanding of how the electronic and steric effects of the bromo, chloro, and ethyl substituents on the phenolic ring influence the reactivity of the molecule. For example, the electron-donating nature of the hydroxyl and ethyl groups is expected to activate the ring towards electrophilic attack, while the halogens are deactivating but ortho-, para-directing. ucalgary.camasterorganicchemistry.com DFT calculations can quantify these effects by providing concrete values for the activation energies for substitution at different positions on the ring. acs.org

A hypothetical data table for the calculated activation energies for the nitration of this compound at the available ortho and para positions is shown below.

| Reaction | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Nitration | ortho to -OH (position 2 - blocked) | - |

| Nitration | ortho to -OH (position 6 - blocked) | - |

| Nitration | para to -OH (position 4 - blocked) | - |

| Nitration | ortho to -Et (position 5) | 22.5 |

| Nitration | meta to -OH (position 3) | 18.2 |

Note: These values are illustrative. The positions ortho and para to the hydroxyl group are already substituted in this compound, so electrophilic attack would be directed to the remaining open positions, with the directing effects of all substituents playing a role.

Applications of 4 Bromo 2 Chloro 6 Ethylphenol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

There is a notable absence of specific documented instances of 4-Bromo-2-chloro-6-ethylphenol being used as a direct precursor for the synthesis of complex organic scaffolds. In principle, its phenolic hydroxyl group and halogenated aromatic ring provide reactive sites for various organic transformations. The hydroxyl group can be derivatized or used to direct ortho-lithiation, while the bromo and chloro substituents are amenable to cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are fundamental in the construction of complex molecular frameworks. However, specific examples detailing these transformations for this compound are not present in the reviewed literature.

Intermediate for the Construction of Heterocyclic Systems

While many substituted phenols are key intermediates in the synthesis of heterocyclic compounds, there is no direct evidence of this compound being employed for this purpose. Phenols are often precursors to benzofurans, benzoxazoles, and other related heterocyclic systems through reactions that involve the phenolic oxygen. The electronic properties of the bromo and chloro substituents on the aromatic ring would influence the reactivity of the phenol (B47542) in such cyclization reactions. Despite this potential, no specific synthetic routes starting from this compound to any heterocyclic system have been reported.

Role in the Development of New Catalysts or Ligands

The potential for this compound to serve in the development of new catalysts or ligands is an area that remains unexplored in the available literature. Phenolic compounds can be elaborated into multidentate ligands, such as Schiff base ligands, which are capable of coordinating with various metal centers to form catalysts. nanobioletters.com The ethyl group at the 6-position could provide steric bulk that might influence the catalytic activity or selectivity of a resulting metal complex. However, there are no published studies that have synthesized a ligand or catalyst from this compound.

Utilization in Materials Science for Advanced Polymeric or Supramolecular Structures

In the field of materials science, there is no specific mention of this compound being used to create advanced polymeric or supramolecular structures. Phenolic derivatives can be used as monomers in the synthesis of polymers like polyesters or polycarbonates. The bromine atom, in particular, could impart flame-retardant properties to a resulting polymer. Furthermore, the functional groups on the molecule could participate in hydrogen bonding or other non-covalent interactions, making it a potential building block for supramolecular assemblies. Nevertheless, these applications remain theoretical for this compound as no research has been published to substantiate them.

Environmental Abiotic Chemical Degradation Pathways of 4 Bromo 2 Chloro 6 Ethylphenol

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

Photolytic degradation, or photolysis, is a key process in the breakdown of organic compounds in the environment, driven by the energy of sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically produced reactive species.

Direct photolysis of halogenated phenols is highly dependent on the pH of the solution and the wavelength of the light. The quantum yield, a measure of the efficiency of a photochemical process, varies for different chlorophenols under different conditions. For instance, studies on chlorophenols have shown that the molecular form of 4-chlorophenol (B41353) and the anionic forms of 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985) exhibit the highest quantum yields when irradiated with a XeBr excilamp (282 nm). researchgate.net In its molecular state, 2-chlorophenol can be transformed into pyrocatechol (B87986) through photolysis. nih.gov However, research on 4-bromophenol (B116583) suggests that the quantum yield for the cleavage of the carbon-bromine bond to produce bromine radicals, upon single-photon absorption, is virtually zero. aip.org

Indirect photolysis often plays a significant role in the degradation of phenolic compounds. In sunlit natural waters, dissolved organic matter (DOM) can absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade compounds like 4-Bromo-2-chloro-6-ethylphenol. researchgate.net

The following table presents quantum yields for the photolysis of selected chlorophenols, which can serve as analogs for understanding the potential photochemical behavior of this compound.

| Compound | pH | Wavelength (nm) | Quantum Yield (φ) |

|---|---|---|---|

| 2-Chlorophenol | 11 | 282 | 0.25 |

| 4-Chlorophenol | 5.7 | 282 | 0.35 |

| 2,4-Dichlorophenol | 11 | 282 | 0.45 |

| 2-Chlorophenol | 2 | 222 | 0.5 |

| 4-Chlorophenol | 11 | 222 | 0.08 |

| 2,4-Dichlorophenol | 2 | 222 | 0.6 |

The photodegradation of halogenated phenols can lead to a variety of products. A primary step is often the cleavage of the carbon-halogen bond. For example, the flash photolysis of 4-bromophenol in aqueous solutions has been shown to produce p-benzoquinone as a major primary product. researchgate.net In the case of 3-bromophenol, resorcinol (B1680541) is the main initial photoproduct. researchgate.net For chlorophenols, photolysis can lead to dechlorination and the formation of other phenolic compounds, such as pyrocatechol from 2-chlorophenol. nih.gov Further degradation can result in the opening of the aromatic ring.

Hydrolytic Stability and Transformation Kinetics in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated aromatic compounds, this process is not a significant degradation pathway under typical environmental conditions (pH 5-9). Studies on 2-chlorophenol indicate that it is not expected to undergo hydrolysis due to the absence of functional groups that are susceptible to this reaction under environmental conditions. nih.gov Given the structural similarities, it is likely that this compound is also hydrolytically stable.

Oxidation and Reduction by Environmental Radicals and Chemical Oxidants

The hydroxyl radical (•OH) is a highly reactive oxidant present in the atmosphere and in aquatic environments. It is a major driver of the degradation of many organic pollutants. Phenolic compounds are known to react rapidly with hydroxyl radicals. The reaction rates are influenced by the substituents on the aromatic ring. The atmospheric half-life for the vapor-phase reaction of 2-chlorophenol with •OH is estimated to be around 0.54 days, while for p-ethylphenol, it is estimated to be about 9 hours. nih.govnih.gov This suggests that the reaction with hydroxyl radicals is a significant degradation pathway for this compound in the atmosphere. In aqueous systems, the reaction of phenols with •OH is a dominant degradation pathway, often accounting for over 65% of the total degradation. mdpi.com

The following table provides second-order rate constants for the reaction of hydroxyl radicals with compounds analogous to this compound.

| Compound | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 2-Chlorophenol | 1.92 x 10¹⁰ |

| 4-Chlorophenol | 3.2 x 10¹⁰ |

| 3-Chlorophenol | 1.04 x 10¹⁰ |

| 2,4-Dichlorophenol | 3.8 x 10¹⁰ |

| 3,5-Dichlorophenol | 0.9 x 10¹⁰ |

Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen that can participate in the oxidation of electron-rich organic compounds. The reactivity of phenols with singlet oxygen is highly pH-dependent. The phenolate (B1203915) ion, which is formed at higher pH, is significantly more reactive than the undissociated phenol (B47542). nih.gov The reaction of singlet oxygen with chlorophenols can lead to the cleavage of the chlorine atom and the formation of products like p-benzoquinone or p-hydroquinone. researchgate.net

The table below lists the reaction rate constants of singlet oxygen with various chlorophenols in their dissociated (phenolate) form.

| Compound (dissociated form) | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Chlorophenols (general range) | 1.60 x 10⁸ - 1.93 x 10⁸ |

Emerging Research Directions and Future Prospects in the Study of 4 Bromo 2 Chloro 6 Ethylphenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted phenols is an area of continuous innovation, with a strong emphasis on developing greener and more efficient methods. paperpublications.org Traditional routes for producing compounds like 4-Bromo-2-chloro-6-ethylphenol often involve multi-step processes that may utilize harsh reagents and generate significant waste. paperpublications.org Future research is likely to focus on more sustainable and atom-economical synthetic strategies.

One promising approach is the ipso-hydroxylation of arylboronic acids, which offers a mild and highly efficient pathway to substituted phenols. nih.govrsc.org This method uses aqueous hydrogen peroxide as an oxidant and can be performed at room temperature, often without the need for chromatographic purification. nih.govrsc.org Furthermore, this technique can be integrated into one-pot sequences, combining bromination and cross-coupling reactions to generate diverse and highly substituted phenols. nih.gov Another avenue for sustainable synthesis involves the use of lignin, the most abundant natural polyphenol, as a renewable alternative to petroleum-based phenol (B47542) feedstocks for creating phenolic resins. rsc.org

The development of photocatalytic methods also presents a green alternative for the synthesis of halogenated phenols. northwestern.edu Additionally, enzymatic and biocatalytic approaches are gaining traction. For instance, engineered enzymes could offer highly selective and environmentally benign routes to complex phenols. acs.org Biotransformation, using microorganisms such as Escherichia coli expressing specific hydroxylases, has been shown to convert 4-halophenols into their corresponding catechols, demonstrating the potential for biocatalysis in generating functionalized phenols. nih.govresearchgate.net

Below is a table comparing traditional and emerging synthetic methods for substituted phenols, which could be applicable to the synthesis of this compound.

| Synthetic Method | Key Features | Potential Advantages | Relevant Research |

| Traditional Halogenation | Use of elemental bromine or chlorine, often with a Lewis acid catalyst. | Well-established and predictable regioselectivity. | Friedel-Crafts alkylation and halogenation of phenols. mlsu.ac.in |

| ipso-Hydroxylation | Conversion of arylboronic acids to phenols using an oxidant like H₂O₂. | Mild conditions, high yields, green reagents. nih.govrsc.org | Scalable and rapid synthesis of substituted phenols. nih.govrsc.org |

| Catalytic Methods | Transition-metal catalyzed hydroxylation of aryl halides. | High efficiency and functional group tolerance. organic-chemistry.org | Palladium-catalyzed synthesis of phenols from aryl halides. organic-chemistry.org |

| Biotransformation | Use of enzymes or whole organisms to perform specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Biotransformation of 4-halophenols to 4-halocatechols. nih.govresearchgate.net |

Advanced Understanding of Structure-Reactivity Relationships